2-(3-Methylphenyl)cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)cycloheptan-1-one is an organic compound with the molecular formula C14H18O It is a cycloheptanone derivative where a 3-methylphenyl group is attached to the second carbon of the cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)cycloheptan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cycloheptanone is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient purification steps, such as recrystallization or chromatography, to ensure the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Methylphenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)cycloheptan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed studies specific to the intended use of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one
- 2-(3-Methylphenyl)cyclopropanecarbonyl
Uniqueness
2-(3-Methylphenyl)cycloheptan-1-one is unique due to its specific cycloheptanone structure combined with a 3-methylphenyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H18O |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-(3-methylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C14H18O/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-14(13)15/h5-7,10,13H,2-4,8-9H2,1H3 |
InChI Key |
ZQXUWWVHVPGFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.